molecular formula C22H36O4 B14314174 Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate CAS No. 115702-68-6

Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate

Cat. No.: B14314174
CAS No.: 115702-68-6
M. Wt: 364.5 g/mol
InChI Key: NIEGHGYTKWFAEY-UHFFFAOYSA-N
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Description

Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple cyclohexane rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

Scientific Research Applications

Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity and durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Its use as a non-phthalate plasticizer makes it a safer alternative to traditional phthalate-based plasticizers .

Properties

CAS No.

115702-68-6

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C22H36O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h17-18H,3-16H2,1-2H3

InChI Key

NIEGHGYTKWFAEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OC(=O)C2CCCCC2C(=O)OC3(CCCCC3)C

Origin of Product

United States

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